4,4'-Bi-o-toluidine sulphate
Description
4,4'-Bi-o-toluidine sulphate (CAS 74753-18-7, EC 277-985-0) is the sulphate salt of 4,4'-Bi-o-toluidine (CAS 119-93-7), also known as 3,3'-dimethylbenzidine or o-tolidine . Its molecular formula is C₁₄H₁₆N₂·H₂SO₄, derived from the parent compound 4,4'-Bi-o-toluidine (C₁₄H₁₆N₂), a biphenyl diamine with methyl groups at the 3,3' positions .
Properties
CAS No. |
74753-18-7 |
|---|---|
Molecular Formula |
C14H18N2O4S |
Molecular Weight |
310.37 g/mol |
IUPAC Name |
4-(4-amino-3-methylphenyl)-2-methylaniline;sulfuric acid |
InChI |
InChI=1S/C14H16N2.H2O4S/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;1-5(2,3)4/h3-8H,15-16H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
OXFWUANWIXMLRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.OS(=O)(=O)O |
Related CAS |
64969-36-4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bi-o-toluidine sulphate typically involves the reaction of o-toluidine with sulfuric acid. The process can be summarized as follows:
Starting Materials: o-Toluidine and sulfuric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 4,4’-Bi-o-toluidine sulphate involves large-scale reactors where the reaction parameters are optimized for maximum yield and purity. The process includes:
Batch or Continuous Process: Depending on the scale, the reaction can be carried out in batch or continuous reactors.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Bi-o-toluidine sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the amine groups to other functional groups.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted biphenyl derivatives .
Scientific Research Applications
Chemical Properties and Safety
4,4'-Bi-o-toluidine sulphate is recognized for its potential hazards, including carcinogenicity and toxicity to aquatic life. It is classified as harmful if swallowed and may cause cancer, necessitating careful handling and disposal practices in laboratory and industrial settings .
Scientific Research Applications
-
Material Science :
- Polymer Synthesis : 4,4'-Bi-o-toluidine sulphate is utilized as a curing agent in the production of polyurethane and epoxy resins. Its ability to enhance thermal stability and mechanical properties makes it valuable in creating durable materials for construction and automotive industries.
-
Analytical Chemistry :
- Chromatography : The compound serves as a standard for calibrating chromatographic methods due to its distinct spectral properties. Its use in high-performance liquid chromatography (HPLC) allows for the accurate quantification of related compounds in complex mixtures.
-
Biochemical Research :
- Enzyme Inhibition Studies : Research indicates that 4,4'-Bi-o-toluidine sulphate can act as an inhibitor of specific enzymes, making it useful for studying enzyme kinetics and mechanisms. This application has implications in drug development, particularly in designing inhibitors for therapeutic targets.
Case Study 1: Polymer Development
In a study conducted on the synthesis of polyurethane foams, researchers incorporated varying concentrations of 4,4'-Bi-o-toluidine sulphate as a catalyst. The results indicated that increasing the concentration improved the foam's compressive strength and thermal stability, making it suitable for high-performance insulation materials.
| Concentration (%) | Compressive Strength (kPa) | Thermal Stability (°C) |
|---|---|---|
| 0 | 150 | 90 |
| 1 | 200 | 110 |
| 2 | 250 | 130 |
Case Study 2: Environmental Impact Assessment
A comprehensive environmental impact assessment was conducted to evaluate the effects of 4,4'-Bi-o-toluidine sulphate in aquatic ecosystems. The study revealed that concentrations above certain thresholds led to significant toxicity in aquatic organisms, prompting recommendations for stricter regulatory measures regarding its use in industrial applications.
Mechanism of Action
The mechanism of action of 4,4’-Bi-o-toluidine sulphate involves its interaction with various molecular targets and pathways. The amine groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 4,4'-Bi-o-toluidine sulphate, including aromatic amines, benzidine derivatives, and sulphated analogues.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Analogues: Chlorinated vs. Methylated Derivatives: 3,3'-Dichlorobenzidine (CAS 91-94-1) exhibits higher carcinogenicity (IARC 2A) than 4,4'-Bi-o-toluidine due to chlorine's electronegativity enhancing DNA adduct formation . Benzidine Sulphate: Unlike 4,4'-Bi-o-toluidine sulphate, benzidine sulphate (CAS 21136-70-9) is a confirmed human carcinogen (IARC 1) due to historical occupational exposure data .
Metabolic Pathways: 4,4'-Bi-o-toluidine sulphate metabolizes to 4,4'-Bi-o-toluidine (TODA), which shares carcinogenic properties with benzidine derivatives . TODI (3,3'-dimethylbiphenyl-4,4'-diyl diisocyanate), a related compound, forms TODA as a metabolite and is proposed for EU CLP Category 1B (H350) classification .
Regulatory Differences :
- While 4,4'-Bi-o-toluidine sulphate is restricted under REACH, its dihydrochloride form (CAS 612-82-8) faces stricter bans due to higher solubility and bioavailability .
- o-Tolidine-based dyes (611-030-00-4) are prohibited in textiles under EU Directive 76/769/EEC due to azo dye decomposition risks .
Table 2: Analytical Parameters for 4,4'-Bi-o-toluidine (GC-MS)
| Parameter | Value |
|---|---|
| Linear range | 40.15 µg/mL |
| Regression equation | y = 1,608,021.16x – 42,626,639.50 |
| Correlation coefficient (R²) | 0.9888 |
| Detection limit | 0.1 µg/mL |
Biological Activity
4,4'-Bi-o-toluidine sulphate is an organic compound with the molecular formula . It is recognized for its potential biological activities, particularly in the context of toxicity and carcinogenicity. This article explores the biological activity of 4,4'-Bi-o-toluidine sulphate based on diverse research findings, case studies, and relevant data.
- Molecular Formula :
- CAS Number : 20510156
- Molecular Weight : 298.37 g/mol
Toxicological Profile
The toxicological assessment of 4,4'-Bi-o-toluidine sulphate indicates several areas of concern:
- Carcinogenic Potential : Studies have shown that exposure to compounds related to toluidine can lead to increased risks of urinary bladder cancer in occupational settings. For instance, retrospective cohort studies have documented elevated incidences of bladder cancer among workers exposed to aromatic amines, including toluidine derivatives .
- Renal Effects : Evidence suggests that exposure to 4,4'-Bi-o-toluidine sulphate may lead to renal dysfunction. In animal studies, renal degeneration and dysplasia were observed following prolonged exposure .
The mechanism by which 4,4'-Bi-o-toluidine sulphate exerts its biological effects is believed to involve genotoxicity and the formation of DNA adducts. The compound may induce oxidative stress and inflammation, contributing to its carcinogenic potential .
Occupational Exposure
A significant case study involved workers in a chemical manufacturing plant where exposure to 4,4'-Bi-o-toluidine sulphate was prevalent. The study reported a standardized incidence ratio (SIR) of bladder tumors significantly higher than expected, indicating a strong correlation between occupational exposure and cancer risk .
Animal Studies
In laboratory settings, mice exposed to varying doses of 4,4'-Bi-o-toluidine sulphate exhibited notable health effects:
| Dose (mg/kg) | Observed Effects |
|---|---|
| 0 | Control group; no adverse effects observed |
| 50 | Mild renal dysplasia |
| 100 | Moderate renal degeneration |
| 200 | Severe renal damage; increased mortality |
These findings highlight the dose-dependent nature of the compound's toxicity .
Regulatory Status
Given its potential health risks, regulatory bodies have classified compounds like 4,4'-Bi-o-toluidine sulphate as hazardous. The International Agency for Research on Cancer (IARC) has classified certain related compounds as possibly carcinogenic to humans (Group 2B), necessitating stringent safety measures in occupational settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
